

Spectroscopic Elucidation of p-Ethoxyfluoroacetanilide: A Technical Guide

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Compound of Interest

Compound Name: *p*-Ethoxyfluoroacetanilide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **p-Ethoxyfluoroacetanilide**, a compound of interest in pharmaceutical research and development. Through the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a detailed structural characterization can be achieved. This document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for data interpretation.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of **p-Ethoxyfluoroacetanilide**. These values are predicted based on the analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.8	Doublet of doublets	2H	Aromatic protons (ortho to -NHCOCH ₃)
~6.9 - 7.1	Doublet of doublets	2H	Aromatic protons (ortho to -OCH ₂ CH ₃)
~4.0 - 4.2	Quartet	2H	-OCH ₂ CH ₃
~2.1 - 2.3	Singlet	3H	-COCH ₃
~1.4 - 1.6	Triplet	3H	-OCH ₂ CH ₃
~7.8 - 8.2	Broad Singlet	1H	-NH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~168 - 170	C=O (Amide)
~155 - 158	Aromatic C-O
~145 - 155 (d, ¹ JCF)	Aromatic C-F
~130 - 135	Aromatic C-N
~120 - 125	Aromatic CH
~115 - 120	Aromatic CH
~63 - 65	-OCH ₂ CH ₃
~24 - 26	-COCH ₃
~14 - 16	-OCH ₂ CH ₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	N-H Stretch
~3050-3100	Medium	Aromatic C-H Stretch
~2900-2980	Medium	Aliphatic C-H Stretch
~1670	Strong	C=O Stretch (Amide I)
~1550	Strong	N-H Bend (Amide II)
~1510	Strong	Aromatic C=C Stretch
~1240	Strong	C-O-C Asymmetric Stretch
~1050	Strong	C-O-C Symmetric Stretch
~1100-1200	Strong	C-F Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Possible Fragment
[M] ⁺ •	Molecular Ion
[M - CH ₂ =C=O] ⁺ •	Loss of ketene
[M - CH ₃ -C=O] ⁺	Loss of acetyl radical
[M - OCH ₂ CH ₃] ⁺	Loss of ethoxy radical

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **p-Ethoxyfluoroacetanilide** in approximately 0.7 mL of deuterated chloroform (CDCl_3).^[1]
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrumentation: The NMR spectra are recorded on a 500 MHz spectrometer.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation: A small amount of solid **p-Ethoxyfluoroacetanilide** is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition: The spectrum is acquired over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal is recorded prior to the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

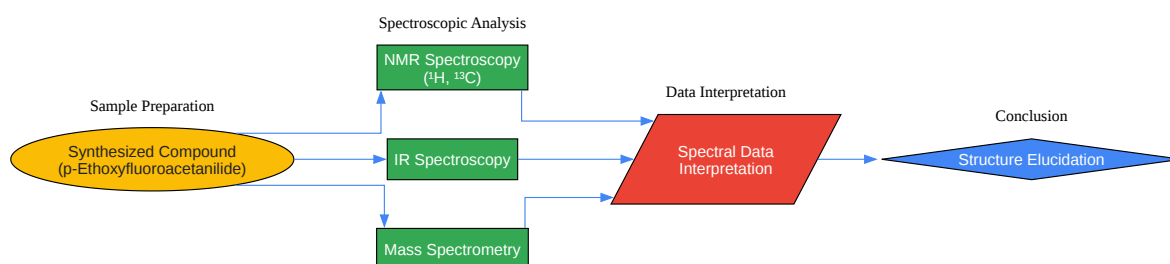
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

- **Sample Introduction:** A dilute solution of **p-Ethoxyfluoroacetanilide** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for small molecules.^[2] The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.^[2]
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.
- **Data Analysis:** The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

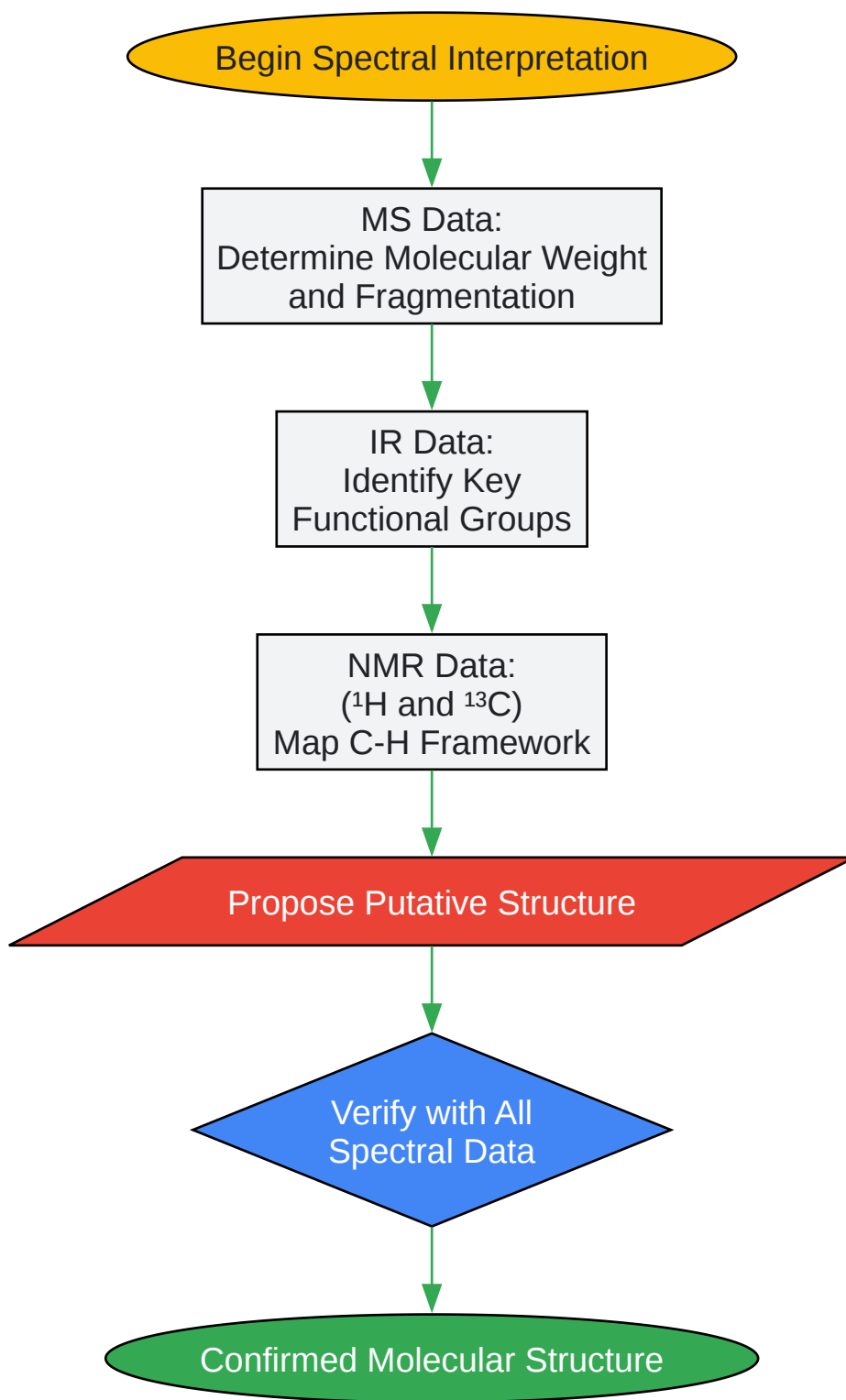
Visualization of Analytical Workflow

The following diagrams illustrate the logical progression of spectroscopic analysis for the structural elucidation of **p-Ethoxyfluoroacetanilide**.



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Caption: Experimental workflow for the spectroscopic analysis of **p-Ethoxyfluoroacetanilide**.



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Caption: Logical flow for the interpretation of spectroscopic data.

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References

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- 2. chem.libretexts.org [chem.libretexts.org]
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